NRC-2694

Description

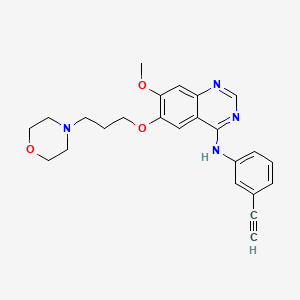

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKHQQZRHCECKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936446-61-6 | |

| Record name | NRC-2694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936446616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NRC-2694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O898S9836V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergent Role of NRC-2694 in Head and Neck Squamous Cell Carcinoma: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical overview of the presumed mechanism of action for NRC-2694 in Head and Neck Squamous Cell Carcinoma (HNSCC). As of the latest available information, specific preclinical data on this compound has not been made publicly available. Therefore, this guide is based on the established mechanisms of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in HNSCC, the known therapeutic class of this compound. The quantitative data and experimental protocols presented are representative of the field and should be considered illustrative.

Introduction to this compound and its Target in HNSCC

Head and Neck Squamous Cell Carcinoma (HNSCC) is a complex and heterogeneous disease, with the Epidermal Growth Factor Receptor (EGFR) being a key driver of its pathogenesis. EGFR is overexpressed in a high percentage of HNSCC tumors, which correlates with poor prognosis and resistance to treatment. This compound, developed by NATCO Pharma Ltd., is an orally administered, small-molecule tyrosine kinase inhibitor targeting EGFR.[1][2] Currently, this compound is under investigation in a Phase 2 clinical trial in combination with paclitaxel for patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[3]

The EGFR Signaling Pathway in HNSCC

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In HNSCC, its aberrant activation contributes significantly to tumor growth and progression. The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.

Presumed Mechanism of Action of this compound

As an EGFR tyrosine kinase inhibitor, this compound is presumed to exert its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR's intracellular tyrosine kinase domain. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the initiation of downstream signaling cascades. The anticipated consequences of this inhibition in HNSCC cells include:

-

Inhibition of Cell Proliferation: By blocking the MAPK pathway, this compound is expected to arrest the cell cycle and inhibit the uncontrolled proliferation of HNSCC cells.

-

Induction of Apoptosis: The inhibition of the PI3K-AKT-mTOR pathway, a key survival pathway, is anticipated to lead to the induction of programmed cell death (apoptosis) in cancer cells.

-

Reduction of Angiogenesis: By downregulating the signaling that promotes the formation of new blood vessels, this compound may limit the tumor's access to nutrients and oxygen, thereby impeding its growth.

Illustrative Quantitative Data for an EGFR TKI in HNSCC

The following tables present hypothetical but representative data for an EGFR TKI, illustrating the expected preclinical profile of a compound like this compound.

Table 1: In Vitro Cytotoxicity in HNSCC Cell Lines

| Cell Line | EGFR Status | IC50 (nM) |

| FaDu | Overexpressed | 50 |

| Cal27 | Overexpressed | 75 |

| SCC-25 | Overexpressed | 60 |

Table 2: In Vivo Tumor Growth Inhibition in HNSCC Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Tumor Volume Change (%) |

| Vehicle Control | - | +250 |

| EGFR TKI | 25 | -40 |

| EGFR TKI | 50 | -65 |

Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue

| Biomarker | Change vs. Control (at 4 hours post-dose) |

| p-EGFR | -85% |

| p-ERK | -70% |

| Ki-67 | -60% |

Representative Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. The following are representative protocols for key experiments used to characterize the mechanism of action of an EGFR TKI.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HNSCC cells (e.g., FaDu, Cal27) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the EGFR TKI (or vehicle control) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: HNSCC cells are treated with the EGFR TKI for various time points. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total EGFR, p-EGFR, total ERK, p-ERK, total AKT, p-AKT, and a loading control (e.g., GAPDH).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with HNSCC cells (e.g., 5 x 10^6 FaDu cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The EGFR TKI is administered orally once daily, while the control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated groups compared to the control group.

Conclusion

While specific preclinical data for this compound in HNSCC remains proprietary, its classification as an EGFR tyrosine kinase inhibitor provides a strong foundation for understanding its potential mechanism of action. By targeting the well-established EGFR signaling pathway, this compound holds the promise of inhibiting key cellular processes that drive HNSCC progression. The ongoing clinical trials will be crucial in validating its efficacy and safety in this patient population. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted therapies for HNSCC.

References

An In-depth Technical Guide to EGFR Binding Affinity and Kinetics of Small-Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative binding affinity and kinetic data for NRC-2694 are not publicly available. This guide provides a comprehensive overview of the methodologies used to determine these parameters and presents representative data from well-characterized, structurally analogous EGFR tyrosine kinase inhibitors (TKIs). This information is intended to serve as a technical reference for understanding the binding characteristics of small-molecule EGFR inhibitors.

Introduction to EGFR and Small-Molecule Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain.[1][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K/Akt pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][5][6] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1]

Small-molecule EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR.[2][3][4] This competitive inhibition prevents EGFR autophosphorylation and blocks downstream signaling, thereby impeding cancer cell growth.[3] this compound is identified as an orally administered EGFR TKI. The affinity and kinetics of a TKI's binding to EGFR are critical determinants of its potency and duration of action.

Quantitative Binding Affinity and Kinetics of Representative EGFR TKIs

The following tables summarize the binding affinity and kinetic parameters for several well-studied EGFR TKIs. This data, obtained from various biochemical and biophysical assays, provides a comparative framework for understanding the range of binding characteristics exhibited by this class of inhibitors.

Table 1: EGFR Binding Affinity Constants for Representative TKIs

| Compound | Target | Binding Constant | Value (nM) | Assay Conditions/Notes |

| Gefitinib | EGFR | Kd | 0.668 | Surface Plasmon Resonance (SPR)[7] |

| Gefitinib | EGFR (mutant) | Kd | Significantly lower than wild-type | Cell-based radioligand binding assay[8] |

| Erlotinib | EGFR | IC50 | 2 | Cell-free kinase assay[9] |

| Lapatinib | EGFR (ErbB1) | Ki | 3 | Apparent equilibrium binding constant[10][11][12] |

| Lapatinib | HER2 (ErbB2) | Ki | 13 | Apparent equilibrium binding constant[10][11][12] |

| Lapatinib | EGFR (ErbB1) | IC50 | 10.8 | Cell-free kinase assay[12] |

| Lapatinib | HER2 (ErbB2) | IC50 | 9.2 | Cell-free kinase assay[12] |

| Osimertinib | EGFR (L858R) | Ki | Tighter binding than wild-type | Enzyme kinetic studies[13] |

| Osimertinib | EGFR (L858R/T790M) | Ki | 17-fold tighter than wild-type | Enzyme kinetic studies[13] |

Table 2: EGFR Binding Kinetic Rate Constants for Representative TKIs

| Compound | Target | kon (M-1s-1) | koff (s-1) | Assay |

| Gefitinib | EGFR | 5.58 x 106 | 3.73 x 10-3 | Surface Plasmon Resonance (SPR)[7] |

| Osimertinib | EGFR (L858R) | Faster than wild-type | - | Enzyme kinetic studies[13] |

| Osimertinib | EGFR (L858R/T790M) | 3-fold faster than wild-type | - | Enzyme kinetic studies[13] |

Experimental Protocols

The determination of binding affinity and kinetics for small-molecule inhibitors with their protein targets is fundamental in drug discovery. Below are detailed methodologies for key experiments commonly employed for this purpose.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free, real-time optical sensing technique used to measure biomolecular interactions. It allows for the determination of both the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[14][15]

Experimental Workflow for SPR Analysis

Caption: Workflow for determining EGFR-TKI binding kinetics using SPR.

Protocol Details:

-

Ligand and Analyte Preparation:

-

Recombinantly express and purify the EGFR kinase domain (the ligand).

-

Prepare a series of concentrations of the TKI (the analyte) in a suitable running buffer (e.g., PBS with a small percentage of DMSO).

-

-

Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry with N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[14]

-

Inject the purified EGFR kinase domain over the activated surface to achieve covalent immobilization.

-

Inject a blocking agent, such as ethanolamine, to deactivate any remaining reactive groups on the chip surface.[14]

-

-

Analyte Binding and Dissociation:

-

Inject the prepared concentrations of the TKI over the immobilized EGFR surface for a defined period to monitor the association phase.

-

Switch to a continuous flow of running buffer to monitor the dissociation of the TKI from the EGFR surface.

-

-

Data Analysis:

-

The binding events are recorded in real-time as a sensorgram, which plots response units (RU) against time.

-

The association and dissociation curves are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the kon and koff values.[10]

-

The equilibrium dissociation constant (Kd) is then calculated from the ratio of the rate constants (koff/kon).[10]

-

EGFR Signaling Pathway

Small-molecule TKIs like this compound act by inhibiting the kinase activity of EGFR, thereby blocking the downstream signaling cascades that drive tumor growth. The following diagram illustrates the major EGFR signaling pathways and the point of inhibition by TKIs.

EGFR Signaling Cascade and TKI Inhibition

Caption: EGFR signaling pathways and the inhibitory action of TKIs.

This guide provides a foundational understanding of the binding characteristics of small-molecule EGFR inhibitors and the experimental approaches used to quantify them. While specific data for this compound is not available, the provided information on analogous compounds and methodologies serves as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. carnabio.com [carnabio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Preclinical Profile of NRC-2694: A Novel Tyrosine Kinase Inhibitor Targeting EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694 is an orally bioavailable, small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).[1][2] Developed by NATCO Pharma Ltd., this compound has shown potential as an antineoplastic agent and is currently under investigation in clinical trials for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC).[2][3] This technical guide provides a summary of the available preclinical data on this compound, offering insights into its mechanism of action and anti-cancer properties.

Core Data Summary

The publicly available preclinical data for this compound is limited. The following tables summarize the existing quantitative information.

In Vitro Activity

| Compound | Target | Assay | Result | Source |

| This compound | EGFR | EGFR Expression Inhibition | Comparable inhibition at 80 ng (190 nM) | MedchemExpress |

In Vivo Activity & Toxicology

| Compound | Animal Model | Dosing | Observation | Source |

| This compound | Mouse | 2000 mg/kg (p.o.) | Maximum Tolerated Dose (MTD) | MedchemExpress |

| This compound | Mouse | 10 mg/kg | Tumor regression | MedchemExpress |

Signaling Pathway

As an EGFR inhibitor, this compound is expected to modulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. The following diagram illustrates the canonical EGFR signaling cascade.

Experimental Workflows

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following diagrams illustrate generalized workflows for key experiments typically performed for a tyrosine kinase inhibitor.

In Vitro Kinase Inhibition Assay Workflow

This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Cell-Based Proliferation Assay Workflow

This workflow describes the process of evaluating the effect of a compound on the proliferation of cancer cell lines.

Discussion and Future Directions

The available preclinical data, although sparse, suggests that this compound is a potent inhibitor of EGFR with in vivo anti-tumor activity. The high maximum tolerated dose in mice indicates a potentially favorable therapeutic window. However, a comprehensive understanding of its preclinical profile requires more detailed information, including:

-

Kinase Selectivity Profile: Data on the inhibitory activity of this compound against a broader panel of tyrosine kinases is needed to assess its selectivity and potential off-target effects.

-

Cellular Activity: IC50 values in a variety of cancer cell lines with different EGFR mutation statuses would provide a clearer picture of its spectrum of activity.

-

In Vivo Efficacy: Detailed results from xenograft or patient-derived xenograft (PDX) models, including tumor growth inhibition curves and pharmacodynamic marker analysis, are essential to fully evaluate its in vivo potential.

-

Pharmacokinetics: A comprehensive ADME (absorption, distribution, metabolism, and excretion) profile would inform dosing strategies in further clinical development.

The ongoing Phase 2 clinical trial of this compound in combination with paclitaxel for R/M-HNSCC will provide crucial data on its safety and efficacy in a clinical setting.[2][3] As more information from preclinical and clinical studies becomes available, a more complete picture of the therapeutic potential of this compound will emerge.

References

An In-depth Technical Guide to NRC-2694: A Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694, also known as N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine, is a potent and orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR).[1] As a member of the quinazoline class of compounds, this compound targets the tyrosine kinase domain of EGFR, a key signaling node frequently dysregulated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and available data on this compound to support ongoing research and development efforts in oncology.

Chemical Structure and Properties

This compound is characterized by a quinazoline core, a structural motif common to many EGFR inhibitors. The molecule features a 3-ethynylphenyl group at the 4-position, a 7-methoxy group, and a 6-(3-(4-morpholinyl)propoxy) side chain. These substitutions are critical for its binding affinity and inhibitory activity against the EGFR kinase domain.

| Property | Value |

| IUPAC Name | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |

| Molecular Formula | C₂₄H₂₆N₄O₃ |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 936446-61-6 |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. A plausible synthetic route involves the construction of the substituted quinazoline core followed by the introduction of the side chains.

Experimental Protocol: Synthesis of this compound

A general synthetic scheme for this compound is outlined below. This protocol is a composite of known methods for the synthesis of similar quinazoline derivatives.

Step 1: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

-

Materials: 4-Hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline, phosphoryl chloride (POCl₃), dimethylformamide (DMF, catalytic).

-

Procedure: A mixture of 4-hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline and a catalytic amount of DMF is heated in an excess of phosphoryl chloride. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 2: Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine (this compound)

-

Materials: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-ethynylaniline, isopropanol (or other suitable solvent), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Procedure: To a solution of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline in isopropanol, 3-ethynylaniline and DIPEA are added. The reaction mixture is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is collected by filtration and purified by recrystallization or column chromatography to afford this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

The primary signaling pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Preclinical and Clinical Data

For context, structurally similar quinazoline-based EGFR inhibitors have demonstrated potent activity in preclinical studies. For example, gefitinib and erlotinib, which share the quinazoline scaffold, exhibit IC50 values in the low nanomolar range against EGFR and various cancer cell lines.

Table of Biological Activity for Structurally Related EGFR Inhibitors (for reference)

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| Gefitinib | EGFR | 2-37 | A431 | 9-29 |

| Erlotinib | EGFR | 2 | NCI-H358 | 20 |

| Lapatinib | EGFR/HER2 | 9.8/13.4 | BT474 | 25 |

Note: This data is for comparative purposes only and does not represent the activity of this compound.

Experimental Workflow: In Vitro Kinase Assay

To determine the inhibitory activity of this compound against the EGFR kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a typical procedure.

References

- 1. Facebook [cancer.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Characterization of NRC-2694: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694 is an orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in tumor cell proliferation and survival.[1] As an EGFR antagonist, this compound holds potential as an antineoplastic agent by disrupting EGFR-mediated signaling pathways, ultimately leading to cell death in tumors expressing this receptor.[1] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of this compound, including its inhibitory effects on EGFR kinase activity, its impact on cancer cell proliferation, and its modulation of downstream signaling pathways.

Disclaimer: This document provides a representative framework for the in vitro characterization of an EGFR inhibitor like this compound. Specific quantitative data for this compound is not publicly available at the time of writing. The tables and figures presented herein are illustrative and based on typical results for compounds of this class.

Biochemical Characterization: EGFR Kinase Inhibition

The primary mechanism of action for this compound is the direct inhibition of EGFR's kinase activity. This is typically assessed through in vitro kinase assays that measure the transfer of phosphate from ATP to a substrate by the purified EGFR enzyme.

Data Presentation: EGFR Kinase Inhibition

The potency of this compound against wild-type and various mutant forms of EGFR is crucial for understanding its therapeutic window and potential efficacy in different cancer subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| EGFR Variant | This compound IC50 (nM) | Reference Compound (e.g., Gefitinib) IC50 (nM) |

| Wild-Type EGFR | Data not available | [Example Value: 2.0] |

| L858R Mutant | Data not available | [Example Value: 0.5] |

| Exon 19 Deletion | Data not available | [Example Value: 0.8] |

| T790M Mutant | Data not available | [Example Value: 100.0] |

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 of an inhibitor against EGFR kinase.

Materials:

-

Recombinant human EGFR enzyme (wild-type and mutants)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

Adenosine Triphosphate (ATP)

-

EGFR Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in EGFR Kinase Buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme and substrate in EGFR Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in EGFR Kinase Buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Characterization: Anti-proliferative Activity

The ability of this compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling is a critical measure of its potential therapeutic efficacy.

Data Presentation: Cell Viability IC50 Values

The anti-proliferative activity of this compound is typically evaluated against a panel of cancer cell lines with known EGFR status.

| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) |

| A431 | Squamous Cell Carcinoma | Wild-Type (Overexpressed) | Data not available |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | Data not available |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Data not available |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Data not available |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, HCC827)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: EGFR Signaling Pathway Modulation

To confirm that this compound's anti-proliferative effects are mediated through the inhibition of the EGFR signaling pathway, Western blot analysis is performed to assess the phosphorylation status of EGFR and its key downstream effectors.

Diagram: Simplified EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade and the point of inhibition by this compound.

Diagram: Western Blot Experimental Workflow

Caption: Key steps in the Western blot analysis of EGFR pathway modulation.

Experimental Protocol: Western Blotting

This protocol details the steps to analyze the phosphorylation status of EGFR and downstream proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and incubate with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies and re-probed with another set of antibodies.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.

Conclusion

The in vitro characterization of this compound through biochemical and cellular assays is fundamental to understanding its mechanism of action and therapeutic potential. The protocols and data structures outlined in this guide provide a robust framework for evaluating the potency and efficacy of this compound as an EGFR inhibitor. Further investigations, including in vivo studies, are necessary to fully elucidate its clinical utility.

References

The Development of NRC-2694: A Novel EGFR Inhibitor for Head and Neck Cancers

Hyderabad, India - NATCO Pharma Ltd., an Indian pharmaceutical company, is developing NRC-2694, a novel, orally administered small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Currently in Phase 2 clinical trials, this compound is being investigated for the treatment of recurrent and/or metastatic Head and Neck Squamous Cell Carcinoma (HNSCC), a type of cancer with limited treatment options, particularly for patients who have progressed on or after immunotherapy.

This compound, also identified as this compound-A, has the chemical name (3-ethynyl-phenyl)-[7-methoxy-6-(3-morpholin-4-yl-propoxy)-quinazolin-4-yl]-amine. Its development is based on the well-established role of EGFR in the growth and proliferation of HNSCC cells. Overexpression of EGFR is a common feature in these cancers, making it a prime target for therapeutic intervention.

While specific preclinical data on this compound remains proprietary, the development of such an inhibitor would typically involve a rigorous discovery and preclinical testing phase. This would include the synthesis and screening of numerous candidate molecules to identify a lead compound with potent and selective EGFR inhibitory activity. Subsequent preclinical evaluation in both in vitro and in vivo models would be necessary to establish its anti-cancer efficacy, safety profile, and pharmacokinetic properties before advancing to human clinical trials.

Clinical Evaluation

NATCO Pharma has advanced this compound through early-phase clinical studies in India, which have reportedly shown promising anti-tumor activity, both as a monotherapy and in combination with chemotherapy. These encouraging early results have paved the way for the current, more extensive clinical investigations.

A key ongoing study is a Phase 2, open-label, multicenter, single-arm trial (NCT05283226) being conducted in the United States and India. This trial is evaluating the safety and efficacy of this compound in combination with the standard chemotherapy agent, paclitaxel, in patients with recurrent and/or metastatic HNSCC who have progressed after treatment with immune checkpoint inhibitors. The study aims to enroll approximately 46 patients.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (such as epidermal growth factor, EGF), triggers a cascade of downstream signaling events that promote cell growth, proliferation, survival, and migration. In many HNSCC tumors, EGFR is overexpressed, leading to aberrant activation of these pathways and uncontrolled tumor growth.

As an EGFR antagonist, this compound is designed to bind to the tyrosine kinase domain of the receptor, preventing its activation and blocking the downstream signaling pathways. This inhibition is expected to lead to a reduction in tumor cell proliferation and survival. The combination with paclitaxel, a cytotoxic agent that disrupts microtubule function, aims to provide a multi-pronged attack on the cancer cells.

Future Directions

The results of the ongoing Phase 2 clinical trial will be crucial in determining the future development path of this compound. Positive outcomes would likely lead to larger, pivotal trials to confirm its efficacy and safety, potentially establishing this compound as a new treatment option for patients with this challenging form of cancer. The development of this compound highlights the ongoing efforts to develop targeted therapies that address the specific molecular drivers of cancer, with the ultimate goal of improving patient outcomes.

Experimental Design and Methodologies

While specific, detailed experimental protocols for the discovery and development of this compound are not publicly available, a standard workflow for such a program can be outlined.

Preclinical Development Workflow

The preclinical development of a novel EGFR inhibitor like this compound would typically follow a structured process to assess its potential as a therapeutic agent before human trials.

EGFR Signaling Pathway in HNSCC

The following diagram illustrates the simplified EGFR signaling pathway that is a key target in Head and Neck Squamous Cell Carcinoma. This compound, as an EGFR inhibitor, aims to block the activation of these downstream pro-survival and proliferative signals.

Data Summary

The following tables represent the kind of data that would be generated and analyzed during the development of this compound. Please note that the data presented here is illustrative and based on typical results for EGFR inhibitors in HNSCC models, as specific data for this compound is not publicly available.

Table 1: Illustrative In Vitro Activity of this compound

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| FaDu | HNSCC | Wild-Type | 50 |

| Cal-27 | HNSCC | Wild-Type | 75 |

| A431 | Epidermoid Carcinoma | Amplified | 25 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Illustrative In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 70 |

| Paclitaxel | 10 | 55 |

| This compound + Paclitaxel | 30 + 10 | 90 |

Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.

Table 3: Overview of the Ongoing Phase 2 Clinical Trial (NCT05283226)

| Parameter | Description |

| Official Title | A Phase 2 Multicenter, Open-Label, Single-Arm Study to Evaluate the Safety and Efficacy of Oral this compound-A in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibitor Therapy |

| Condition | Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma |

| Intervention | This compound-A (300 mg orally once daily) + Paclitaxel (175 mg/m² IV infusion once every 21 days) |

| Primary Outcome | Objective Response Rate (ORR) |

| Enrollment | Approximately 46 participants |

| Status | Recruiting |

Experimental Protocols

Detailed experimental protocols for the development of this compound are proprietary to NATCO Pharma. However, the following are representative protocols for key experiments that would be conducted in the preclinical evaluation of a novel EGFR inhibitor.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting EGFR kinase activity.

Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, would be used. Recombinant human EGFR kinase domain would be incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The inhibition of substrate phosphorylation by this compound would be measured by detecting the fluorescent signal, and the IC50 value would be calculated.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of HNSCC cell lines.

Methodology: HNSCC cell lines (e.g., FaDu, Cal-27) would be seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability would be assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value for cell growth inhibition would be determined from the dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of HNSCC.

Methodology: Immunocompromised mice would be subcutaneously implanted with HNSCC cells. Once tumors reach a palpable size, the mice would be randomized into treatment groups (e.g., vehicle control, this compound at different doses, standard-of-care, combination therapy). The investigational drug would be administered orally daily. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised and may be used for further analysis (e.g., western blotting to confirm target inhibition).

Target Validation of NRC-2694 in Squamous Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the target validation for NRC-2694, an orally administered small-molecule tyrosine kinase inhibitor, in the context of squamous cell carcinoma (SCC), with a particular focus on head and neck squamous cell carcinoma (HNSCC). This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in many epithelial cancers.[1][2] While specific preclinical data for this compound is not extensively available in the public domain, this document synthesizes the available clinical trial information and outlines the established methodologies for the preclinical validation of EGFR inhibitors in SCC. The guide details the rationale for targeting EGFR, presents clinical efficacy data from ongoing studies of this compound, and provides representative protocols for the key in vitro and in vivo experiments essential for target validation. Furthermore, this guide includes mandatory visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and technical procedures involved.

Introduction: The Rationale for Targeting EGFR in Squamous Cell Carcinoma

Squamous cell carcinomas, particularly those of the head and neck, are frequently characterized by the overexpression and/or amplification of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer, the dysregulation of EGFR signaling leads to uncontrolled cell growth and tumor progression.[3]

This compound-A is an orally administered EGFR tyrosine kinase inhibitor developed by NATCO Pharma Ltd.[1][2] By targeting the kinase activity of EGFR, this compound aims to block the aberrant signaling that drives the growth of EGFR-dependent squamous cell carcinomas. This targeted approach offers the potential for improved efficacy and a more manageable safety profile compared to traditional cytotoxic chemotherapy.

Clinical Validation of this compound in HNSCC

The primary evidence for the validation of this compound's target in squamous cell carcinoma comes from clinical trials. An ongoing Phase 2 clinical trial, NCT05283226, is evaluating the safety and efficacy of this compound-A in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[4][5]

Clinical Trial Design and Endpoints

The NCT05283226 study is a Phase 2, open-label, multicenter, single-arm trial.[4][5] The study utilizes a Simon's 2-stage design with the primary endpoint being the Objective Response Rate (ORR) as per RECIST v1.1.[4] The trial is designed to detect a meaningful improvement in ORR over historical controls.[4]

Quantitative Clinical Data

The quantitative data from the NCT05283226 clinical trial is summarized in the table below.

| Parameter | Value | Reference |

| Drug Regimen | This compound-A: 300 mg orally once daily; Paclitaxel: 175 mg/m² IV infusion every 21 days | [4][6] |

| Target Population | Patients with recurrent/metastatic HNSCC with progression on or after ICI therapy | [5][6] |

| Target Enrollment | Approximately 46 patients | [4][5] |

| Historical Control ORR | 30% | [4] |

| Target ORR | 50% | [4] |

| Early Efficacy Signal | Early results suggest the combination could achieve the target of helping 50% of patients. | [6] |

Table 1: Summary of Quantitative Data from the NCT05283226 Clinical Trial

Preclinical Validation Workflow for an EGFR Inhibitor in SCC

While specific preclinical data for this compound is not publicly available, a standard workflow is typically followed to validate a novel EGFR inhibitor in squamous cell carcinoma. This process involves a series of in vitro and in vivo experiments to establish target engagement, cellular activity, and anti-tumor efficacy.

Detailed Experimental Protocols (Representative)

The following are detailed, representative protocols for the key experiments used in the preclinical validation of an EGFR inhibitor targeting squamous cell carcinoma.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of an EGFR inhibitor on the viability of HNSCC cell lines.

Materials:

-

HNSCC cell lines (e.g., FaDu, Cal27, SCC-25)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

EGFR inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is for determining if the EGFR inhibitor effectively blocks the phosphorylation of EGFR in HNSCC cells.

Materials:

-

HNSCC cell lines

-

EGFR inhibitor

-

EGF (Epidermal Growth factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, anti-Actin

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imager

Procedure:

-

Cell Treatment: Seed HNSCC cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the EGFR inhibitor at various concentrations for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-pEGFR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total EGFR and then anti-Actin antibodies as loading controls.

In Vivo HNSCC Xenograft Model

This protocol outlines the establishment of a subcutaneous HNSCC xenograft model to evaluate the in vivo efficacy of an EGFR inhibitor.

Materials:

-

HNSCC cell line (e.g., FaDu)

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Matrigel

-

EGFR inhibitor formulation for in vivo use

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Harvest HNSCC cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the EGFR inhibitor to the treatment group according to the desired dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor like this compound.

Conclusion

The validation of this compound as a therapeutic agent for squamous cell carcinoma is supported by a strong mechanistic rationale and promising, albeit early, clinical data. The inhibition of the well-established oncogenic driver, EGFR, provides a clear target for intervention in HNSCC. The ongoing Phase 2 clinical trial (NCT05283226) will be crucial in definitively determining the clinical efficacy of this compound in combination with paclitaxel for patients with advanced HNSCC. The preclinical validation of such a compound typically follows a rigorous workflow of in vitro and in vivo studies to confirm target engagement and anti-tumor activity. The representative protocols and workflows provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on targeted therapies for squamous cell carcinoma.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines [frontiersin.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

The Pharmacodynamics of NRC-2694: An In-Depth Technical Guide for Cancer Researchers

An Overview of NRC-2694, a Novel EGFR Inhibitor for Oncological Research

This compound is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Developed by NATCO Pharma Ltd., this compound has demonstrated anti-proliferative properties and is currently under investigation in clinical trials for head and neck squamous cell carcinoma (HNSCC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cell lines, presenting available quantitative data, detailed experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound functions by binding to and inhibiting the tyrosine kinase domain of EGFR, thereby preventing EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and vascularization. This targeted approach leads to cell death in cancer cells that overexpress or have mutated EGFR.

Quantitative Analysis of Anti-Proliferative Activity

The in-vitro efficacy of this compound and its closely related derivatives has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While extensive public data on this compound is limited, available information and data from structurally similar gefitinib-1,2,3-triazole derivatives provide valuable insights into its anti-proliferative activity.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | A-431 | Epidermoid Carcinoma | < 0.1 |

| Gefitinib-1,2,3-triazole derivative (4b) | NCI-H1299 | Non-Small Cell Lung Cancer | 4.42 ± 0.24 |

| A549 | Non-Small Cell Lung Cancer | 3.94 ± 0.01 | |

| NCI-H1437 | Lung Adenocarcinoma | 1.56 ± 0.06 | |

| Gefitinib-1,2,3-triazole derivative (4c) | NCI-H1299 | Non-Small Cell Lung Cancer | 4.60 ± 0.18 |

| A549 | Non-Small Cell Lung Cancer | 4.00 ± 0.08 | |

| NCI-H1437 | Lung Adenocarcinoma | 3.51 ± 0.05 |

Data for gefitinib-1,2,3-triazole derivatives are included as structurally related compounds to provide a broader understanding of the potential activity of this class of inhibitors.

Further studies have indicated that this compound can inhibit EGFR expression at a concentration of 80 ng (approximately 190 nM). In preclinical animal models, a dose of 10 mg/kg has been shown to cause tumor regression in mice.

Mechanism of Action and Signaling Pathways

As an EGFR inhibitor, this compound targets the core of a complex signaling network that drives cancer cell proliferation, survival, and metastasis. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades. The two major pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: Inhibition of the EGFR signaling cascade by this compound.

By blocking the initial step of EGFR autophosphorylation, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pharmacodynamics of this compound in cancer cell lines.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines (e.g., A-431, NCI-H1299, A549)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Caption: Workflow for determining cell viability using the SRB assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol, cold

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis and transfer equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising EGFR inhibitor with potent anti-proliferative activity in various cancer cell lines. Its mechanism of action through the inhibition of key survival signaling pathways makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the pharmacodynamics of this compound and similar targeted therapies in a preclinical setting. Further studies are warranted to elucidate the full spectrum of its anti-cancer effects and to identify predictive biomarkers for patient stratification.

Early-Phase Clinical Trial Results for NRC-2694: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the early-phase clinical trial data for NRC-2694, an investigational oral small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is primarily based on the protocol of the ongoing Phase 2 clinical trial, with supporting details from preclinical and mechanistic studies.

Introduction to this compound

This compound, developed by NATCO Pharma Ltd., is an orally administered tyrosine kinase inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and activating mutations of EGFR are well-established drivers of tumorigenesis and progression in various cancers, including head and neck squamous cell carcinoma (HNSCC). By inhibiting EGFR, this compound aims to block downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Early-phase trials in India, including a Phase 1 monotherapy study and a Phase 2 combination study, have suggested a clinical response in patients with HNSCC, providing the rationale for the current clinical development in the United States.[1]

Clinical Development Program

The current focus of this compound's clinical development is a Phase 2 trial (NCT05283226), known as the NAT2694US study. This trial is investigating the safety and efficacy of this compound in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC (R/M-HNSCC) whose disease has progressed after treatment with an immune checkpoint inhibitor (ICI).[1]

Phase 2 Trial Design (NAT2694US)

The NAT2694US study is a multicenter, single-arm, open-label trial employing a Simon's 2-stage design.[2][1] This design is efficient for early-phase trials to determine if a new treatment has sufficient activity to warrant further investigation.

Table 1: NAT2694US Trial Protocol Overview

| Parameter | Details |

| Clinical Trial Identifier | NCT05283226 |

| Phase | 2 |

| Study Title | A Study to Evaluate the Safety and Efficacy of Oral this compound-A in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibator Therapy |

| Primary Objective | To evaluate the objective response rate (ORR) of this compound in combination with paclitaxel |

| Patient Population | Patients with recurrent and/or metastatic HNSCC with documented disease progression on or after ICI therapy |

| Intervention | This compound-A: 300 mg orally, once dailyPaclitaxel: 175 mg/m² intravenous infusion every 21 days |

| Sample Size | Approximately 46 patients |

| Primary Endpoint | Objective Response Rate (ORR) as per RECIST v1.1 |

| Secondary Endpoints | To be determined from final study publication |

Efficacy and Safety Endpoints

The primary measure of efficacy in the NAT2694US trial is the Objective Response Rate (ORR), assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1] Safety and tolerability are being monitored through the collection of adverse events, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 5.0 (CTCAE v5.0).

Table 2: Key Efficacy and Safety Evaluation Criteria

| Evaluation Criterion | Description |

| RECIST v1.1 | A standardized methodology for quantifying tumor response to treatment in solid tumors. It defines categories of response such as Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) based on changes in tumor measurements. |

| CTCAE v5.0 | A comprehensive lexicon for the grading and reporting of adverse events in oncology clinical trials. It provides a severity scale (Grade 1 to 5) for a wide range of potential toxicities.[3][4][5][6][7] |

Mechanism of Action: EGFR Signaling Inhibition

This compound functions by inhibiting the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades that promote cancer cell growth and survival.

Experimental Protocols

While specific, detailed protocols from the early-phase trials in India are not publicly available, the following sections describe the standard methodologies employed for evaluating EGFR inhibitors like this compound.

In Vitro Kinase Inhibition Assay

The potency of this compound against the EGFR kinase domain would be determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures ATP consumption during the phosphorylation of a substrate peptide by the EGFR kinase.

Cell-Based Proliferation Assay

To assess the effect of this compound on cancer cell growth, a cell-based proliferation assay would be conducted using HNSCC cell lines that express EGFR.

Table 3: Generalized Cell-Based Proliferation Assay Protocol

| Step | Procedure |

| 1. Cell Seeding | HNSCC cells are seeded in 96-well plates and allowed to adhere overnight. |

| 2. Compound Treatment | Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO). |

| 3. Incubation | Plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation. |

| 4. Viability Assessment | Cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTS or CellTiter-Glo). |

| 5. Data Analysis | The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated. |

Clinical Trial Workflow for Patient Evaluation

Patients enrolled in the NAT2694US trial undergo a series of evaluations to determine treatment efficacy and safety.

Future Directions

The results of the ongoing NAT2694US Phase 2 trial will be crucial in determining the future development of this compound. If the trial meets its primary endpoint of a clinically meaningful objective response rate with a manageable safety profile, further investigation in a larger, randomized Phase 3 trial would be warranted. The data generated will provide valuable insights into the potential of this compound as a new therapeutic option for patients with R/M-HNSCC who have limited treatment choices after immunotherapy. The trial is expected to provide initial results in the coming months.[8]

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]

- 7. dermnetnz.org [dermnetnz.org]

- 8. youtube.com [youtube.com]

NRC-2694: A Potential Therapeutic Avenue for Head and Neck Cancer Following Immunotherapy Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of treatment for recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC) has been significantly altered by the advent of immune checkpoint inhibitors (ICIs). However, a substantial portion of patients either do not respond or develop resistance to immunotherapy, creating a critical unmet medical need. NRC-2694, an orally administered small-molecule tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), is emerging as a promising therapeutic candidate in this challenging clinical setting. Currently under investigation in a Phase 2 clinical trial (NCT05283226), this compound in combination with paclitaxel is being evaluated for its safety and efficacy in HNSCC patients who have progressed on or after ICI therapy. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the rationale for its use in the post-immunotherapy failure context.

Introduction: The Unmet Need in Post-Immunotherapy HNSCC

Immune checkpoint inhibitors such as pembrolizumab and nivolumab have become standard-of-care options for patients with recurrent and/or metastatic HNSCC.[1][2] Despite their success in a subset of patients, a significant number experience disease progression.[3] For these individuals, subsequent treatment options are limited and often associated with modest efficacy.[3] This highlights the urgent need for novel therapeutic strategies that can overcome the mechanisms of resistance to immunotherapy.

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in HNSCC, with overexpression observed in a high percentage of tumors.[4] While EGFR-targeted therapies have been utilized in HNSCC for some time, their role in the post-immunotherapy setting is now being actively explored. This compound, as a potent EGFR tyrosine kinase inhibitor, represents a next-generation approach to targeting this pathway in a heavily pre-treated patient population.

This compound: Mechanism of Action and Preclinical Evidence

This compound is an orally bioavailable small molecule that functions as an antagonist of the epidermal growth factor receptor (EGFR).[5] By inhibiting the tyrosine kinase domain of EGFR, this compound is designed to block the downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.

While specific, detailed preclinical data for this compound is not extensively available in the public domain, a patent filed for the compound indicates its potential efficacy. The patent discloses that this compound has demonstrated anti-cancer activity in in-vivo models of pancreatic cancer and HER-2 positive breast cancer, as well as in drug-resistant non-small cell lung cancer models.[6] Earlier phase studies conducted in India have also suggested a response to this compound-A as a monotherapy in HNSCC patients.[7]

The rationale for combining an EGFR inhibitor like this compound with chemotherapy post-immunotherapy is multifaceted. Preclinical evidence suggests that EGFR signaling can contribute to an immunosuppressive tumor microenvironment.[4] By inhibiting EGFR, it may be possible to reverse some of these immunosuppressive signals, potentially re-sensitizing the tumor to subsequent therapies. The combination with a cytotoxic agent like paclitaxel aims to provide a direct anti-tumor effect while the EGFR inhibition modulates the tumor microenvironment.

The EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to the EGFR initiates a cascade of intracellular events crucial for cell growth and survival. Upon activation, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for various adaptor proteins, leading to the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. In cancer, the aberrant activation of this network promotes uncontrolled cell proliferation, inhibits apoptosis, and enhances tumor invasion and metastasis. This compound, as a tyrosine kinase inhibitor, directly interferes with the initial step of this signaling cascade.

Clinical Development of this compound